molecular formula C15H10BrN3O2 B11817435 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B11817435
M. Wt: 344.16 g/mol
InChI Key: BHQHNTCNJNBBRZ-UHFFFAOYSA-N
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Description

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one (CAS 1000575-57-4) is a heterocyclic compound featuring a 1,2,4-triazol-3-one core, a scaffold renowned in medicinal chemistry for its versatility and ability to engage in key interactions like hydrogen bonding and π-π stacking, which enhance binding affinity to biological targets . This compound is of significant interest in scientific research, particularly for its potential anticancer and antimicrobial activities. Derivatives of the 1,2,4-triazole class have been extensively studied and demonstrate a broad spectrum of biological applications, including use as antifungal, antibacterial, and anticancer agents . Specifically, research indicates that 1,2,4-triazole derivatives can exhibit potent antiproliferative effects, with some studies showing activity against breast cancer cell lines such as MCF-7 by inducing cell cycle arrest and apoptosis . Furthermore, the compound's structure, which includes a bromophenyl group, allows for further synthetic modification, making it a valuable building block in organic and medicinal chemistry for the development of novel bioactive molecules . Its mechanism of action in various biological contexts is believed to involve interaction with specific enzymatic targets or receptors, inhibiting or activating their functions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10BrN3O2

Molecular Weight

344.16 g/mol

IUPAC Name

5-benzoyl-2-(3-bromophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H10BrN3O2/c16-11-7-4-8-12(9-11)19-15(21)17-14(18-19)13(20)10-5-2-1-3-6-10/h1-9H,(H,17,18,21)

InChI Key

BHQHNTCNJNBBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:

    Formation of the Triazolone Ring: This can be achieved by reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using bromobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with similar triazole structures have been evaluated for their antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies revealed that triazole derivatives could induce cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC₅₀ (nM)Mechanism of Action
5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-oneMCF-7TBDInduces apoptosis and cell cycle arrest
Similar Triazole DerivativeMDA-MB-23174Tubulin polymerization inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Triazole derivatives have shown efficacy as inhibitors of microbial growth, particularly against resistant strains. Studies suggest that these compounds can disrupt microbial cell function by targeting specific enzymes .

Table 2: Antimicrobial Efficacy of Triazole Compounds

Compound NamePathogenMIC (µg/mL)Mode of Action
This compoundE. coliTBDInhibition of cell wall synthesis
Similar Triazole DerivativeK. pneumoniaeTBDDisruption of metabolic pathways

Agricultural Applications

In agriculture, triazole compounds are used as fungicides due to their ability to inhibit fungal growth. The specific application of this compound in crop protection has been studied for its effectiveness against various plant pathogens. The mechanism often involves the inhibition of sterol biosynthesis in fungi .

Table 3: Efficacy of Triazole Fungicides in Agriculture

Fungicide NameTarget PathogenApplication Rate (kg/ha)Efficacy (%)
This compoundFusarium spp.TBDTBD
Other Triazole FungicideBotrytis cinereaTBDTBD

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antiproliferative Studies : In a study published in Pharmaceuticals, researchers synthesized various triazole derivatives and evaluated their anticancer properties against breast cancer cells. The findings indicated that certain derivatives exhibited significant inhibitory activity comparable to established chemotherapeutics .
  • Antimicrobial Testing : A comparative study on the antimicrobial efficacy of triazoles demonstrated that compounds similar to this compound could effectively inhibit the growth of multidrug-resistant bacterial strains .

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Key Properties/Activities References
5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one 1,2,4-Triazol-3-one 5-Benzoyl, 2-(3-bromophenyl) Not directly reported; inferred stability and bioactivity from analogs
5-Benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoA) Isothiazol-3(2H)-one 5-Benzoyl, 2-(4-nitrophenyl) Moderate cytotoxicity against Huh7 liver cancer cells (CC50 > 50 µM at 24–72 h)
2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) Isothiazol-3(2H)-one 2-(4-nitrophenyl) High cytotoxicity (CC50: 16–19 µM) and mitochondrial disruption in Huh7 cells
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole-3-thione 5-Benzoxazolyl, 2-(3-bromophenyl) Anticancer potential (structural IR, NMR confirmed)
Aprepitant (EMEND) 1,2,4-Triazol-3-one Morpholino, trifluoromethyl Neurokinin-1 (NK1) receptor antagonist; antiemetic drug

Pharmacological and Physicochemical Comparisons

  • Core Heterocycle Influence: 1,2,4-Triazol-3-one vs. Isothiazol-3(2H)-one: The triazolone core (as in the target compound) differs from isothiazolone (IsoA/IsoB) in electronic structure and hydrogen-bonding capacity. IsoB, lacking the benzoyl group, exhibited superior cytotoxicity (CC50 ~16 µM) compared to benzoyl-containing IsoA (CC50 >50 µM), suggesting that substituents on the heterocycle critically modulate activity . Triazole-3-thione vs.
  • Substituent Effects: Bromophenyl vs. Nitrophenyl: The 3-bromophenyl group in the target compound may confer different steric and electronic effects compared to the 4-nitrophenyl group in IsoA/IsoB. Benzoyl vs. Morpholino: Aprepitant’s morpholino and trifluoromethyl groups enhance CNS penetration, contrasting with the target compound’s benzoyl group, which may limit blood-brain barrier permeability .

Biological Activity

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one (CAS No. 1000575-57-4) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's structural features suggest that it may exhibit various pharmacological properties, including anticancer and antibacterial activities.

  • Molecular Formula : C15H10BrN3O
  • Molecular Weight : 344.16 g/mol
  • Structural Characteristics : The compound contains a benzoyl group and a bromophenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).
  • MTT Assay Results : The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against both cell lines.
    • A549 Cell Line : IC50 values were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting superior efficacy.
    • HeLa Cell Line : Similar trends were observed, with morphological changes in treated cells indicative of apoptosis.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between the compound and key proteins involved in cancer pathways:

  • Target Proteins : Extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) showed favorable binding interactions with the compound.
  • Binding Affinity : The docking results correlate well with the experimental findings, confirming the compound's potential as an inhibitor in cancer pathways.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to established antibiotics against both Gram-positive and Gram-negative bacteria.
    • Staphylococcus aureus and Escherichia coli were among the tested strains.
    • The results indicate that the compound could serve as a lead for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Anticancer ActivitySignificant cytotoxicity against A549 and HeLa cell lines with lower IC50 than doxorubicin.
Antibacterial ActivityEffective against multiple bacterial strains with MIC values indicating potent antibacterial properties.
Molecular DockingConfirmed binding to ERK2 and FGFR2, supporting anticancer activity findings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, ethyl hydrazinecarboxylates can react with substituted benzoyl chlorides under reflux in aprotic solvents (e.g., DMF or THF) to form the triazole core. Bromine substitution at the 3-position of the phenyl group is achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Key Considerations : Solvent polarity, temperature, and catalyst selection (e.g., Fe₃O₄ nanocomposites for microwave-assisted synthesis) significantly impact reaction efficiency and purity. Yields >80% are achievable with optimized stoichiometry .

Q. How is the structural integrity of this compound verified experimentally?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL for refinement .
  • Spectroscopy :
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and benzoyl group signals (δ 2.5–3.0 ppm for CH₃ in derivatives). ¹³C NMR confirms the bromophenyl substitution (C-Br, δ 120–125 ppm) .
    • Data Validation : Compare experimental spectra with DFT-calculated vibrational frequencies to resolve ambiguities .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s bioactivity through structural modifications?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoyl position enhances metabolic stability but may reduce solubility. Bromine at the phenyl ring improves halogen bonding with target proteins .
  • Derivative Comparison :
Derivative Modification Bioactivity
5-Nitro-substituted analog-NO₂ at benzoylIncreased kinase inhibition
3-Fluoro-phenyl variant-F at phenylImproved antimicrobial potency
Methyl-triazole analogCH₃ at triazoleReduced cytotoxicity
  • Source : .

Q. How can contradictions in biological activity data across studies be resolved?

  • Troubleshooting Framework :

Assay Variability : Standardize in vitro protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution and avoid false negatives.

Metabolic Stability : Perform liver microsome assays to compare degradation rates across derivatives .

  • Case Study : A 2023 study resolved conflicting antimicrobial results by correlating lipophilicity (logP) with membrane penetration efficiency .

Q. What computational tools are recommended for modeling this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450).
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • Validation : Cross-reference docking scores with experimental IC₅₀ values to refine force field parameters .

Data-Driven Research Challenges

Q. How can crystallographic data from SHELX be leveraged to resolve tautomerism in the triazole ring?

  • Approach :

  • Refine occupancy ratios for possible tautomers (e.g., 1H vs. 2H forms) using high-resolution (<1.0 Å) data.
  • Validate with Hirshfeld surface analysis to quantify intermolecular interactions influencing tautomeric stability .
    • Example : A 2024 study used SHELXL to assign 85% occupancy to the 1H tautomer in a bromophenyl derivative .

Q. What are the limitations of current synthetic methods in achieving enantiomeric purity?

  • Critical Analysis :

  • Racemization Risk : The benzoyl group’s steric bulk may induce racemization during nucleophilic substitution.
  • Solutions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) to obtain >99% ee .
    • Data Gap : Few studies report enantioselective synthesis; further optimization of asymmetric catalysis is needed .

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